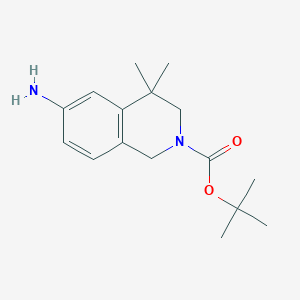
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound’s structure includes a tetrahydroisoquinoline core, which is a significant motif in various natural products and therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the protection of the amine group with a Boc group. One common method is to react 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to remove the Boc group.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the tetrahydroisoquinoline core.
Reduction: Free amine derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and as a building block for bioactive compounds.
Medicine: Investigated for its role in the development of therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Boc-4,4-difluoro-1,2,3,4-tetrahydroisoquinolin-6-amine
- 2-Boc-4,4-dimethylpyrimidine
Uniqueness
2-Boc-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to its specific substitution pattern on the tetrahydroisoquinoline core. The presence of the Boc group provides stability and allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
tert-butyl 6-amino-4,4-dimethyl-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-11-6-7-12(17)8-13(11)16(4,5)10-18/h6-8H,9-10,17H2,1-5H3 |
Clé InChI |
XIGZFANYETZGAD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


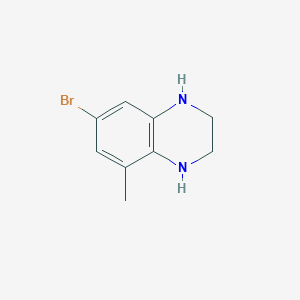
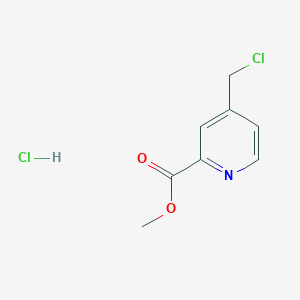
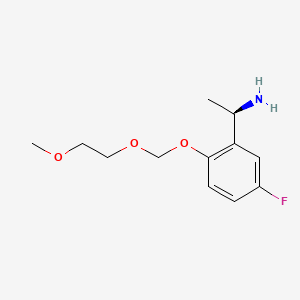
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)




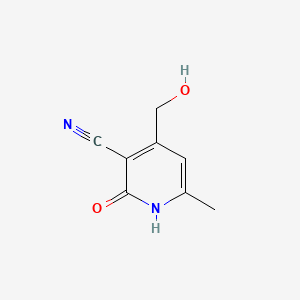
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
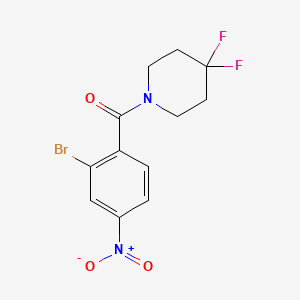
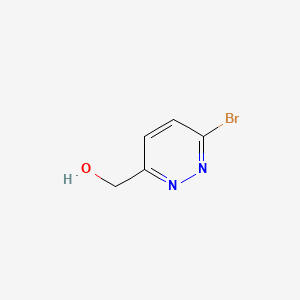
![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
